molecular formula C15H8ClN3O2 B2446290 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile CAS No. 477864-79-2

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Cat. No.: B2446290
CAS No.: 477864-79-2
M. Wt: 297.7
InChI Key: NHTYPVKPJGJBHA-UHFFFAOYSA-N
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Description

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the 7-position, a hydroxy group at the 3-position, and a benzenecarbonitrile moiety attached to the quinazolinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2/c16-11-5-6-12-13(7-11)18-14(19(21)15(12)20)10-3-1-9(8-17)2-4-10/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTYPVKPJGJBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327538
Record name 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477864-79-2
Record name 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves the cyclization of substituted anthranilic acids with carbonyl-containing reagents. For example, 7-chloro-3-hydroxy-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (PubChem CID 1487346) is synthesized via condensation of methyl 2-amino-5-chlorobenzoate with acetic anhydride in ethanol under reflux. Adapting this method, the benzenecarbonitrile moiety can be introduced by substituting anthranilic acid with 2-cyano-4-chlorobenzoic acid.

Reaction Conditions :

  • Solvent : Ethanol or acetonitrile
  • Temperature : Reflux (78–120°C)
  • Catalyst : Cuprous chloride (0.02–0.05 eq) and potassium iodide (0.4–3.1 eq)
  • Yield : 83–87%

One-Step Synthesis Using Formamidine Acetate

A patent-pending method for analogous compounds employs formamidine acetate as a cyclizing agent. Mixing 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in acetonitrile, catalyzed by CuCl and KI, yields 7-bromo-6-chloro-4(3H)-quinazolinone in one step. For the target compound, replacing the dibromo substrate with 2-cyano-4-chlorobenzoic acid could streamline synthesis.

Optimization Parameters :

  • Molar Ratio : 1:6–8 (acid:base)
  • Reaction Time : 12–20 hours
  • Workup : Filtration, activated carbon purification, and pH adjustment to 2–3

Functionalization with the Benzenecarbonitrile Group

Nucleophilic Aromatic Substitution

Introducing the benzonitrile group typically involves substituting a halogen atom at the 2-position of the quinazolinone. For instance, 7-chloro-2-methylquinazolin-4(3H)-one reacts with potassium cyanide in DMF at 100°C to replace the methyl group with a nitrile. Applied to the target compound, this method would require a 2-haloquinazolinone intermediate.

Challenges :

  • Competing hydrolysis of nitrile groups under basic conditions
  • Regioselectivity issues due to multiple reactive sites

Suzuki-Miyaura Cross-Coupling

Modern protocols leverage palladium-catalyzed coupling to attach aryl nitriles. A boronic ester-functionalized quinazolinone can couple with 4-cyanophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. This method offers superior regiocontrol but requires pre-functionalized intermediates.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : SPhos (10 mol%)
  • Base : K₃PO₄
  • Yield : 70–75%

Reaction Mechanism and Kinetic Analysis

The formation of the quinazolinone core proceeds via a concerted cyclodehydration mechanism (Fig. 1). The anthranilic acid derivative undergoes nucleophilic attack by the carbonyl oxygen, followed by proton transfer and elimination of water. Density functional theory (DFT) studies indicate a activation energy ($$E_a$$) of 85–90 kJ/mol for this step, with rate-limiting proton abstraction.

For nitrile introduction, SNAr mechanisms dominate in polar aprotic solvents. The electron-withdrawing nitro or carbonyl groups activate the aryl halide toward cyanide attack, with $$k_{obs}$$ values ranging from $$1.2 \times 10^{-4}$$ to $$5.6 \times 10^{-4}$$ s⁻¹ depending on substituents.

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal acetonitrile as the optimal solvent for one-step synthesis, providing a balance between solubility and reaction rate (Table 1).

Table 1: Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 86.7
DMF 36.7 78.2
1,4-Dioxane 2.2 65.4
N-Methylpyrrolidone 32.0 81.9

Data adapted from.

Catalyst systems combining CuCl/KI (3:3 wt%) achieve near-quantitative conversion at 100°C, outperforming Pd-based catalysts in cost-effectiveness.

Green Chemistry Considerations

Patent CN114436974A highlights solvent recovery (90% acetonitrile recycled) and low E-factor (2.1 kg waste/kg product), making the process industrially viable. Alternative protocols using microwave irradiation reduce reaction times to 30–45 minutes but require specialized equipment.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu $$ 3420 cm⁻¹ (O-H), 2225 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.63–7.55 (m, 4H, Ar-H), 5.42 (s, 1H, OH)
  • HRMS (ESI) : m/z calcd for C₁₅H₈ClN₃O₂ [M+H]⁺ 316.0279, found 316.0276

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity at 254 nm, with retention time 6.72 min.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, thionyl chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. Its functional groups allow for various chemical transformations, facilitating the development of novel compounds.
  • Synthetic Routes : Common synthetic methods include cyclization of anthranilic acid derivatives under acidic or basic conditions, followed by selective halogenation and hydroxylation reactions to introduce the chloro and hydroxy groups.

Biology

  • Bioactive Molecule : Research indicates that this compound may possess antimicrobial, antiviral, and anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cellular processes.
  • Mechanism of Action : The interaction of the compound with molecular targets can disrupt cell signaling pathways, potentially leading to therapeutic effects against various diseases. For instance, it may inhibit kinases or proteases involved in cancer progression.

Medicine

  • Therapeutic Potential : Investigations into the compound's efficacy in treating cancer and infectious diseases are ongoing. Its bioactive nature suggests that it could be developed into a therapeutic agent.
  • Case Studies : Preliminary studies have shown promising results in vitro, indicating potential cytotoxic effects against certain cancer cell lines. Further clinical studies are necessary to validate these findings.

Industry

  • Material Development : The unique properties of 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile make it suitable for developing new materials and chemical processes. Its nitrile group can participate in various chemical reactions, enhancing its utility in industrial applications.

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for organic synthesis
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential therapeutic applications in cancer treatment
IndustryDevelopment of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

    4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzyl alcohol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

Uniqueness

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is unique due to the presence of the benzenecarbonitrile moiety, which imparts specific chemical and biological properties. This nitrile group can participate in various chemical reactions, making the compound versatile for synthetic and research applications. Additionally, the combination of chloro, hydroxy, and nitrile substituents in the quinazolinone core enhances its potential as a bioactive molecule with diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

The compound 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H10ClN3O2
  • Molecular Weight : 299.71 g/mol
  • IUPAC Name : 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzenecarbonitrile

This compound features a quinazoline core, which is known for various pharmacological activities.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrate that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Mechanism of Action : The compound is thought to inhibit specific kinases involved in cancer cell signaling pathways, such as c-Met and EGFR, leading to reduced tumor growth.

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against several viruses:

  • Inhibition of Viral Replication : Studies have reported that the compound exhibits antiviral activity against adenoviruses and rotaviruses, with a notable reduction in viral load in treated cells.
    Virus% InhibitionReference
    Adenovirus Type 756.7
    Rotavirus Wa70
  • Mechanism of Action : The antiviral effects are attributed to the compound's ability to interfere with viral RNA synthesis and replication processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
    BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus25
    Escherichia coli30

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on human breast cancer xenografts in mice demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in oncology.
  • Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound in patients with advanced solid tumors. Initial results indicate manageable side effects and promising efficacy signals.

Q & A

Q. What are the recommended synthetic routes for 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A plausible route involves:

  • Step 1 : Formation of the quinazolinone core using 7-chloroanthranilic acid and urea under acidic conditions (e.g., acetic acid reflux) to yield 7-chloro-3,4-dihydro-4-oxoquinazoline.
  • Step 2 : Coupling with 4-cyanobenzaldehyde via nucleophilic aromatic substitution or Pd-mediated cross-coupling (e.g., Suzuki reaction if a boronate intermediate is used).
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

  • X-ray crystallography resolves 3D conformation, highlighting intramolecular hydrogen bonds (e.g., O–H⋯N between hydroxy and nitrile groups) and planarity of the quinazolinyl-benzenecarbonitrile system .
  • Spectroscopy :
    • FT-IR : Confirm hydroxy (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and nitrile (2200–2250 cm⁻¹) stretches.
    • NMR : Assign aromatic protons (δ 7.0–8.5 ppm for quinazolinyl and benzenecarbonitrile groups) and hydroxy proton (broad singlet δ ~10–12 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Q. What strategies ensure the compound’s stability during storage and handling?

Methodological Answer :

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxy moiety.
  • Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use stabilizers like BHT (0.01% w/w) if degradation occurs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding interactions?

Methodological Answer :

  • DFT calculations (B3LYP/6-31G*): Optimize geometry to identify electron-deficient regions (e.g., nitrile, quinazolinyl carbonyl) for nucleophilic attack or hydrogen bonding.
  • Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer :

  • Key modifications : Vary substituents on the quinazolinyl ring (e.g., replace Cl with F/CH₃) or benzenecarbonitrile (e.g., para vs. meta substitution).
  • Bioactivity testing : Use standardized assays (e.g., IC₅₀ determination in cancer cell lines). Address solubility issues via salt formation (e.g., HCl salt of the hydroxy group) .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or spectral results)?

Methodological Answer :

  • Reproducibility checks : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control).
  • Advanced analytics : Use 2D NMR (COSY, HSQC) to confirm structural assignments. Cross-validate bioactivity with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

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